molecular formula C24H19FN2O3 B2978111 N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888457-77-0

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No. B2978111
CAS RN: 888457-77-0
M. Wt: 402.425
InChI Key: XGIKWCKQXCBUMW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, also known as DMFBC, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMFBC is a benzofuran derivative that has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and potential applications in drug development.

Scientific Research Applications

Anticonvulsant Applications

Research has shown that certain N-(substituted)-4-aminobenzamides exhibit significant anticonvulsant activities. For instance, Ameltolide®, a 4-amino-N-(2,6-dimethylphenyl) benzamide, has been extensively investigated for its potent anticonvulsant properties. Analogues of this compound have been synthesized in efforts to limit metabolic inactivation, with studies determining their efficacy against seizures in animal models (Afolabi & Okolie, 2013).

Synthesis and Characterization of Polyamides

The synthesis and characterization of novel polyamides incorporating specific functionalities have been explored. These polyamides have been reported to exhibit useful levels of solubility and thermal stability, making them potential candidates for various industrial applications (Liou & Chang, 2008).

Luminescence Sensing

Certain lanthanide(III)-organic frameworks synthesized from dimethylphenyl imidazole dicarboxylates have shown potential in luminescence sensing of benzaldehyde-based derivatives. These frameworks demonstrate selective sensitivity, highlighting their potential in fluorescence sensing technologies (Shi et al., 2015).

Mitosis Inhibition

Compounds from the N-(1,1-dimethylpropynyl) benzamide series have been found to be powerful and selective inhibitors of mitosis in plant cells. This property could be leveraged in agricultural research and development for controlling plant growth and development (Merlin et al., 1987).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O3/c1-14-7-12-18(13-15(14)2)26-24(29)22-21(19-5-3-4-6-20(19)30-22)27-23(28)16-8-10-17(25)11-9-16/h3-13H,1-2H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIKWCKQXCBUMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

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